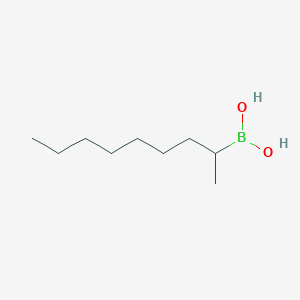![molecular formula C12H15N B11915707 (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline is a bicyclic organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a quinoline moiety The stereochemistry of the compound is defined by the (3aS,9bR) configuration, indicating the specific spatial arrangement of atoms in the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hexahydroquinoline derivatives with different degrees of saturation.
Substitution: Halogenated or hydroxylated quinoline derivatives.
Aplicaciones Científicas De Investigación
(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Quinoline: A structurally related compound with a single aromatic ring fused to a nitrogen-containing heterocycle.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Tetrahydroquinoline: A partially saturated derivative of quinoline with similar chemical properties.
Uniqueness: (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline is unique due to its specific stereochemistry and the presence of a cyclopentane ring fused to the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(3aS,9bR)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C12H15N/c1-2-7-12-11(5-1)10-6-3-4-9(10)8-13-12/h1-2,5,7,9-10,13H,3-4,6,8H2/t9-,10-/m1/s1 |
Clave InChI |
RECFGDIQHWJCFR-NXEZZACHSA-N |
SMILES isomérico |
C1C[C@@H]2CNC3=CC=CC=C3[C@@H]2C1 |
SMILES canónico |
C1CC2CNC3=CC=CC=C3C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)


![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)

